N-(4-chlorophenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Description
N-(4-chlorophenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is an imidazole-based acetamide derivative featuring a 4-chlorophenyl group, a sulfanyl linker, and a 2-methoxyphenylmethyl-substituted imidazole core. This compound shares structural motifs with several bioactive molecules, particularly those targeting antimicrobial and antiparasitic pathways. The 4-chlorophenyl group enhances lipophilicity and membrane permeability, while the sulfanyl bridge and imidazole ring contribute to hydrogen bonding and π-π stacking interactions, critical for target binding .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-25-17-5-3-2-4-14(17)12-23-11-10-21-19(23)26-13-18(24)22-16-8-6-15(20)7-9-16/h2-11H,12-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPESGZSTDGUNGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 4-chlorophenyl group
- An imidazole moiety
- A sulfanyl linkage
- An acetamide functional group
This unique combination of functional groups contributes to its biological activity.
The biological activity of this compound is believed to involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibiting AChE can lead to increased levels of acetylcholine, enhancing synaptic transmission .
- Antitumor Activity : Research indicates that compounds with imidazole rings exhibit significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups in the phenyl ring can enhance this activity, potentially leading to apoptosis in cancer cells .
- Antimicrobial Properties : The compound has shown moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties were evaluated using various cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%. Here are some findings:
Antimicrobial Activity
The antimicrobial efficacy was assessed against several bacterial strains:
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Salmonella typhi | Moderate | |
| Bacillus subtilis | Strong | |
| Escherichia coli | Weak |
Case Study 1: Antitumor Efficacy
In a study evaluating the compound's effect on human cancer cell lines, it was found that the compound induced apoptosis through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Case Study 2: Antibacterial Screening
A series of synthesized derivatives were tested for antibacterial activity using the agar diffusion method. The results indicated that modifications on the phenyl ring significantly impacted the antibacterial efficacy, with certain derivatives exhibiting activity comparable to standard antibiotics like norfloxacin .
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Key Observations :
Table 2: Reported Bioactivities of Analogues
Key Insights :
- Nitro and sulfonyl groups () correlate with enhanced antimicrobial/antiparasitic activity but may increase toxicity.
- The target’s methoxy group could reduce oxidative stress-associated side effects compared to nitro analogues .
Physicochemical and Spectroscopic Properties
Table 3: Spectroscopic Data Comparison
Q & A
Q. Basic
- NMR spectroscopy :
- ¹H NMR identifies proton environments (e.g., imidazole protons at δ 7.2–7.8 ppm, methoxy group at δ 3.8 ppm).
- ¹³C NMR confirms carbon骨架, including the acetamide carbonyl (~170 ppm).
- IR spectroscopy : Detects functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹).
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 414.08) .
What strategies enhance metabolic stability without compromising bioactivity?
Q. Advanced
- Structural modifications :
- Replace labile groups (e.g., methylsulfanyl with trifluoromethyl to resist oxidation).
- Introduce electron-withdrawing substituents (e.g., -NO₂) on the phenyl ring to reduce CYP450-mediated metabolism.
- In vitro ADME assays :
- Microsomal stability tests (human liver microsomes) to assess half-life.
- Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion .
How do reaction pathways under oxidative conditions affect biological activity?
Advanced
The sulfanyl group (-S-) oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-), altering:
- Electronic properties : Increased polarity reduces membrane permeability.
- Target binding : Sulfone derivatives may exhibit stronger hydrogen bonding with enzymes (e.g., cytochrome P450).
Experimental approach : - Oxidize the compound with H₂O₂ or mCPBA.
- Compare pre- and post-oxidation activity in enzyme inhibition assays .
What computational methods predict target interactions for this compound?
Q. Advanced
- Molecular docking (AutoDock Vina): Models binding poses with targets (e.g., EGFR kinase). Focus on key interactions:
- Sulfanyl group with hydrophobic pockets.
- Chlorophenyl ring π-π stacking.
- Molecular Dynamics (MD) simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS).
- Validation : Correlate docking scores with IC₅₀ values from kinase inhibition assays .
How do structural modifications at the methoxyphenyl group influence pharmacokinetics?
Q. Advanced
- Methoxy to hydroxyl substitution : Increases solubility (logP reduction by ~0.5) but may reduce metabolic stability.
- Fluorine substitution : Enhances lipophilicity and bioavailability (e.g., -OCH₃ → -OCF₃).
- In vitro testing :
- Solubility: Shake-flask method in PBS (pH 7.4).
- Plasma protein binding: Equilibrium dialysis .
What purification techniques are optimal for isolating this compound post-synthesis?
Q. Basic
- Recrystallization : Use ethanol/water (7:3) for high-purity crystals.
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) as eluent.
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) for analytical purity (>98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
